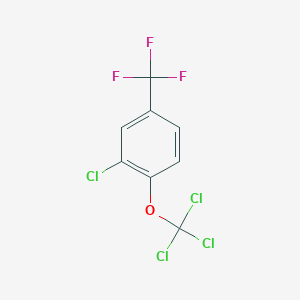
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene
描述
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene, also known as 2C-T-4, is an aromatic compound with a wide range of applications in scientific research. It is a halogenated aromatic compound that has been widely studied for its potential applications in medicinal chemistry and drug development. 2C-T-4 is a member of the trifluoromethylbenzene family, which has been studied for its unique properties and potential applications in the pharmaceutical industry. The compound is used in a variety of research applications, including medicinal chemistry, drug development, and biochemistry.
作用机制
The mechanism of action of 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene is not completely understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are responsible for metabolizing drugs. Additionally, 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene is believed to modulate the activity of certain receptors, such as the 5-HT2A serotonin receptor.
生化和生理效应
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene has been studied for its potential biochemical and physiological effects. The compound has been studied for its ability to inhibit certain enzymes, such as cytochrome P450 enzymes, which are responsible for metabolizing drugs. Additionally, 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene has been studied for its ability to modulate the activity of certain receptors, such as the 5-HT2A serotonin receptor. The compound has also been studied for its potential anti-inflammatory, anti-cancer, and anti-oxidant properties.
实验室实验的优点和局限性
The use of 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene in laboratory experiments has several advantages. First, the compound is relatively stable and can be stored for long periods of time without degradation. Second, the compound is relatively easy to synthesize and can be synthesized through a variety of methods. Third, the compound has a wide range of applications in scientific research and can be used in a variety of experiments.
However, there are also some limitations to the use of 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene in laboratory experiments. First, the compound is toxic and should be handled with care. Second, the compound is not water soluble and may not be suitable for certain experiments. Third, the compound is relatively expensive and may not be feasible for some experiments.
未来方向
The potential applications of 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene are vast and there are numerous potential future directions for research. Some potential future directions include: further research into the compound’s potential anti-inflammatory, anti-cancer, and anti-oxidant properties; further research into the compound’s ability to modulate the activity of certain receptors; further research into the compound’s potential applications in drug development and medicinal chemistry; further research into the compound’s potential therapeutic benefits; and further research into the compound’s potential toxicity and safety profile.
科学研究应用
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research, including medicinal chemistry, drug development, and biochemistry. The compound has been extensively studied for its potential applications in drug development and medicinal chemistry. In particular, 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene has been studied for its ability to act as a potent inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are responsible for metabolizing drugs. Additionally, 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene has been studied for its ability to modulate the activity of certain receptors, such as the 5-HT2A serotonin receptor.
属性
IUPAC Name |
2-chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl4F3O/c9-5-3-4(7(13,14)15)1-2-6(5)16-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKMKTCQHIZZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl4F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



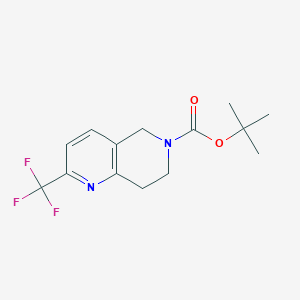
![tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1404519.png)
![2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B1404521.png)
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B1404522.png)
![tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1404523.png)
![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid](/img/structure/B1404524.png)
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1404526.png)
![Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1404530.png)
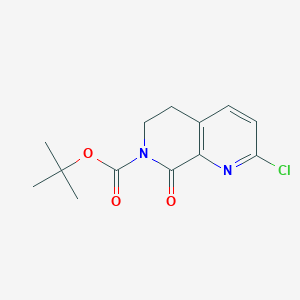
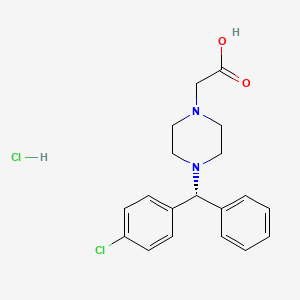
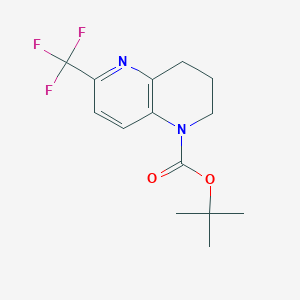
![2-(8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-YL)acetic acid](/img/structure/B1404537.png)
![(3aS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta[c]pyrrol-4-carboxylic acid](/img/structure/B1404538.png)
![tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B1404540.png)